molecular formula C9H6ClFO3 B2716758 Methyl 3-chloro-5-fluorobenzoylformate CAS No. 1379340-40-5

Methyl 3-chloro-5-fluorobenzoylformate

Cat. No.: B2716758
CAS No.: 1379340-40-5
M. Wt: 216.59
InChI Key: GJZFKFDESPXIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5-fluorobenzoylformate is a fluorinated and chlorinated benzoate ester compound intended for research and development purposes. As a specialty chemical building block, it is designed for use in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, where its bifunctional halogenated structure may serve as a key intermediate. The presence of both fluorine and chlorine atoms on the aromatic ring is a common strategy in medicinal chemistry to fine-tune the physicochemical properties, metabolic stability, and biological activity of candidate molecules . Researchers can leverage this compound in various transformations, including hydrolysis, reduction, or cross-coupling reactions, to create novel chemical entities. The ester functional group offers a handle for further derivatization, such as conversion to the corresponding acid or amide. Handling should be performed by qualified laboratory personnel in a well-ventilated fume hood, using appropriate personal protective equipment. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZFKFDESPXIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Chloro 5 Fluorobenzoylformate

Retrosynthetic Analysis of Methyl 3-chloro-5-fluorobenzoylformate

A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily centered around the formation of the aromatic ring's substitution pattern and the construction of the methyl benzoylformate moiety.

Strategies for ortho-Chlorination and meta-Fluorination on the Benzene (B151609) Ring

The 1-chloro-3-fluoro substitution pattern on the benzene ring is a key challenge. The directing effects of the chloro and fluoro substituents must be carefully considered. Both chlorine and fluorine are ortho-, para-directing groups in electrophilic aromatic substitution. wyzant.comquora.com However, fluorine's directing effect is strongly para-favoring. acs.org

One viable strategy begins with a meta-directing group to position the incoming substituents correctly. For instance, starting with a nitrobenzene (B124822) derivative, one could introduce a chlorine atom at the meta position. Subsequent replacement of the nitro group with fluorine, perhaps via a Sandmeyer-type reaction (e.g., the Balz-Schiemann reaction), could yield the desired 1-chloro-3-fluorobenzene (B165101) core. googleapis.com

Alternatively, a directed ortho-metallation approach on 1-chloro-3-fluorobenzene could be employed. This would involve the deprotonation at the position ortho to the chloro group, followed by quenching with an appropriate electrophile to introduce the benzoylformate precursor.

Strategy Starting Material Key Transformations Advantages Challenges
Meta-Directing GroupNitrobenzeneNitration, Chlorination, Reduction, Diazotization, Fluorination (Balz-Schiemann)Well-established reactions.Multiple steps, potentially harsh conditions.
Directed Ortho-Metallation1-chloro-3-fluorobenzeneDeprotonation (e.g., with an organolithium reagent), Electrophilic quenchHigh regioselectivity.Requires cryogenic temperatures and moisture-sensitive reagents.
Halogen Exchange1,3-DichlorobenzeneNucleophilic aromatic substitution (Halex reaction)Potentially fewer steps.Can be challenging to achieve selective monofluorination.

This table outlines potential strategies for achieving the desired 1-chloro-3-fluoro substitution pattern on the benzene ring.

Approaches to the Methyl Benzoylformate Moiety

The methyl benzoylformate group can be introduced through several key disconnections. The most common approaches involve either the oxidation of a two-carbon side chain or the introduction of the α-keto ester functionality onto the pre-functionalized aromatic ring.

A primary disconnection is between the aromatic ring and the carbonyl carbon of the benzoylformate. This leads to precursors such as 3-chloro-5-fluorobenzoyl chloride or 3-chloro-5-fluorobenzaldehyde (B1363420). Another approach involves the direct esterification of 3-chloro-5-fluorobenzoylformic acid.

Precursor Synthesis and Functionalization

The synthesis of this compound can be achieved through the preparation and subsequent functionalization of key precursors, including substituted benzoic acid derivatives, halogenated benzaldehydes, or related α-keto acids.

Synthesis of Substituted Benzoic Acid Derivatives for Benzoylformate Formation

A robust route to the target molecule proceeds through the synthesis of 3-chloro-5-fluorobenzoic acid. sigmaaldrich.comchemicalbook.com This precursor can be synthesized via several methods, including the directed ortho-metallation of 1-chloro-3-fluorobenzene followed by carboxylation with carbon dioxide. Another approach is the selective fluorination of 3-chlorobenzoic acid using electrophilic fluorinating agents. mdpi.com

Once 3-chloro-5-fluorobenzoic acid is obtained, it can be converted to this compound through a multi-step sequence. The carboxylic acid is first converted to the corresponding acyl chloride, 3-chloro-5-fluorobenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netdoubtnut.com The acyl chloride can then be reacted with a cyanide source, such as cuprous cyanide, to form the corresponding benzoyl cyanide. Subsequent hydrolysis and esterification would yield the final product. google.com

Starting Material Reagents Intermediate Final Product
3-chloro-5-fluorobenzoic acid1. SOCl₂ or (COCl)₂ 2. CuCN 3. H₃O⁺, MeOH3-chloro-5-fluorobenzoyl chloride, 3-chloro-5-fluorobenzoyl cyanideThis compound

This table details a synthetic pathway from 3-chloro-5-fluorobenzoic acid to the target compound.

Preparation of Halogenated Benzaldehyde Precursors for Carbonyl Transformations

An alternative synthetic route involves the use of 3-chloro-5-fluorobenzaldehyde as a key intermediate. guidechem.comsigmaaldrich.comnih.gov This aldehyde can be prepared from 3-chloro-5-fluorotoluene (B1587264) through side-chain chlorination followed by hydrolysis. guidechem.com

The conversion of 3-chloro-5-fluorobenzaldehyde to the target α-keto ester can be achieved through several methods. One common approach is the formation of a cyanohydrin by reaction with a cyanide source, followed by hydrolysis of the nitrile and esterification of the resulting α-hydroxy acid. Subsequent oxidation of the α-hydroxy ester would yield the desired α-keto ester.

A more direct method involves the direct oxidation of the aldehyde to the corresponding carboxylic acid, which can then be converted to the benzoylformate as described in the previous section. vedantu.comquora.comreddit.com

Precursor Key Transformation Steps
3-chloro-5-fluorobenzaldehyde1. Cyanohydrin formation (e.g., with NaCN/H⁺) 2. Hydrolysis and Esterification 3. Oxidation
3-chloro-5-fluorobenzaldehyde1. Oxidation to 3-chloro-5-fluorobenzoic acid 2. Conversion to acyl chloride 3. Reaction with cyanide and subsequent workup

This table summarizes the synthetic transformations starting from 3-chloro-5-fluorobenzaldehyde.

Derivatization from Related Halogenated α-Keto Acids or Esters

The most direct approach to this compound is the esterification of 3-chloro-5-fluorobenzoylformic acid. This α-keto acid, if available, can be esterified using standard methods such as Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) under acidic catalysis.

The synthesis of the α-keto acid itself can be challenging. One potential route is the oxidation of a suitable precursor, such as 3-chloro-5-fluoromandelic acid. orgsyn.org Alternatively, Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with oxalyl chloride could theoretically yield the corresponding benzoyl chloride, which upon hydrolysis would give the desired α-keto acid. However, the regioselectivity of such a reaction would need to be carefully controlled.

Modern Catalytic Approaches to this compound Synthesis

The synthesis of this compound, a compound of interest in various chemical industries, has benefited significantly from the development of modern catalytic methods. These approaches offer substantial improvements over classical synthetic routes, particularly in terms of yield, selectivity, and environmental impact. The focus has been on the use of transition metal catalysts to facilitate key bond-forming reactions, leading to more direct and efficient synthetic pathways.

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-C Bond Formation

Transition metal catalysis, particularly with palladium and rhodium, has become an indispensable tool for the formation of carbon-carbon bonds in the synthesis of complex aromatic molecules like this compound. A highly effective strategy involves the carbonylative cross-coupling of an appropriately substituted aryl halide. For instance, the palladium-catalyzed double carbonylation of a 1-halo-3-chloro-5-fluorobenzene derivative in the presence of methanol can directly introduce the desired keto-ester functionality. acs.org

These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, in conjunction with a phosphine (B1218219) ligand and a base. Carbon monoxide is used as the carbonyl source, and the reaction is carried out in a suitable solvent like methanol, which also acts as the nucleophile to form the methyl ester.

Table 1: Hypothetical Palladium-Catalyzed Double Carbonylation for this compound Synthesis

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Pressure (atm)Yield (%)
11-bromo-3-chloro-5-fluorobenzenePd(OAc)₂ (5)PPh₃ (10)Et₃NMethanol1005075
21-iodo-3-chloro-5-fluorobenzenePdCl₂(PPh₃)₂ (3)dppf (5)K₂CO₃Methanol/DMF1206082

This table is generated based on analogous reactions and represents plausible conditions for the synthesis of the target compound.

Rhodium-catalyzed carbonylation offers another powerful alternative. nih.gov These catalysts can facilitate the direct carbonylation of C-H bonds, although this approach may present challenges in achieving the desired regioselectivity with a disubstituted benzene ring.

Stereoselective and Regioselective Synthetic Routes

For a molecule like this compound, stereoselectivity is not a factor as it does not possess a chiral center. However, regioselectivity is of paramount importance. The starting material, 1-chloro-3-fluorobenzene, presents two potential sites for functionalization. chemimpex.com The directing effects of the chloro and fluoro substituents play a crucial role in determining the position of the incoming benzoylformate group.

In electrophilic aromatic substitution reactions, both chlorine and fluorine are ortho-, para-directing but deactivating. The fluorine atom is more deactivating than chlorine. In nucleophilic aromatic substitution, the positions ortho and para to the halogens are activated. nih.gov The choice of reaction conditions and catalyst system is therefore critical to ensure the selective formation of the 3-chloro-5-fluoro isomer. For instance, in a transition metal-catalyzed cross-coupling reaction starting from 1-bromo-3-chloro-5-fluorobenzene, the regioselectivity is predetermined by the position of the bromine atom.

Development of Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.comnih.gov For the synthesis of this compound, this translates to the development of sustainable and atom-economical processes. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. jocpr.comjk-sci.com

Catalytic reactions are inherently more atom-economical than stoichiometric reactions as they reduce the amount of waste generated. jk-sci.com The use of highly efficient and recyclable catalysts is a primary focus. Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like ionic liquids can significantly reduce the environmental footprint of the synthesis. mdpi.com

Another approach to enhancing sustainability is the use of safer and more easily handled sources of carbon monoxide. Instead of using gaseous CO, which is highly toxic, CO-releasing molecules (CORMs) or in-situ generation of CO from sources like formic acid can be employed. rsc.orgsemanticscholar.org

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

ApproachKey FeaturesAdvantagesChallenges
Traditional Friedel-Crafts Acylation Use of stoichiometric Lewis acids (e.g., AlCl₃)Well-established methodologyPoor atom economy, large amounts of acidic waste
Transition Metal-Catalyzed Carbonylation Catalytic amounts of Pd or RhHigh atom economy, high yieldsUse of toxic CO gas, catalyst cost and recovery
Sustainable Catalytic Carbonylation Use of CO surrogates, recyclable catalysts, green solventsReduced hazards, improved environmental profileMay require optimization of reaction conditions

This table provides a comparative overview of different synthetic strategies.

Chemical Reactivity and Transformational Chemistry of Methyl 3 Chloro 5 Fluorobenzoylformate

Reactivity of the α-Keto Ester Moiety

The α-keto ester functional group is characterized by two adjacent carbonyl groups, a ketone and an ester, which significantly influence each other's reactivity. This arrangement provides multiple sites for chemical transformations.

Nucleophilic Additions to the Ketone Carbonyl

The ketone carbonyl in Methyl 3-chloro-5-fluorobenzoylformate is an electrophilic center, susceptible to attack by various nucleophiles. The presence of the adjacent ester group and the electron-withdrawing aromatic ring enhances the electrophilicity of this carbonyl carbon.

Common nucleophilic addition reactions at the ketone carbonyl include:

Grignard Reactions: Treatment with Grignard reagents (R-MgX) would lead to the formation of tertiary alcohols after acidic workup. The reaction proceeds via the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the ketone carbonyl carbon.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) are potent nucleophiles that would add to the ketone carbonyl to yield tertiary alcohols.

Wittig Reaction: The ketone can be converted to an alkene using a phosphonium (B103445) ylide (a Wittig reagent). This reaction is a versatile method for forming carbon-carbon double bonds.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of an acid catalyst would result in the formation of a cyanohydrin.

Table 1: Representative Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
Alkyl/ArylCH₃MgBrTertiary Alcohol
HydrideNaBH₄Secondary Alcohol
YlidePh₃P=CH₂Alkene
CyanideKCN/H⁺Cyanohydrin

This table presents expected products based on the general reactivity of α-keto esters.

Ester Functional Group Interconversions and Transesterification Reactions

The methyl ester group can undergo nucleophilic acyl substitution, allowing for its conversion into other functional groups or for the exchange of the alkoxy group (transesterification).

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-fluorobenzoylformic acid. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will lead to an equilibrium mixture of the starting methyl ester and the new ester. Driving the equilibrium towards the desired product can be achieved by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Amidation: Treatment with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide.

Reductions and Oxidations of the α-Keto Ester System

The two carbonyl groups of the α-keto ester moiety can be selectively or fully reduced.

Selective Reduction of the Ketone: The ketone carbonyl is generally more reactive towards reducing agents than the ester carbonyl. Therefore, selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄). This would yield methyl 3-chloro-5-fluoro-α-hydroxyphenylacetate.

Reduction of Both Carbonyls: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would typically reduce both the ketone and the ester groups, leading to the formation of a diol.

Oxidation: Due to the presence of the fully oxidized carbonyl groups, further oxidation of the α-keto ester moiety under standard conditions is not expected. Oxidative cleavage of the C-C bond between the carbonyls can occur under harsh conditions but is not a common transformation.

Table 2: Reduction Products of this compound

Reducing AgentProduct
Sodium Borohydride (NaBH₄)Methyl 2-(3-chloro-5-fluorophenyl)-2-hydroxyacetate
Lithium Aluminum Hydride (LiAlH₄)2-(3-chloro-5-fluorophenyl)ethane-1,2-diol

This table illustrates the expected outcomes of reduction reactions based on established selectivity of common reducing agents.

Condensation and Cyclization Reactions Involving the Keto Ester

The α-keto ester functionality can participate in various condensation and cyclization reactions, often utilizing the reactivity of the α-protons of the ketone or reacting with dinucleophiles to form heterocyclic systems.

Knoevenagel Condensation: While the ketone itself does not have α-protons, it can act as the electrophilic partner in Knoevenagel-type condensations with active methylene (B1212753) compounds.

Formation of Heterocycles: Reaction with binucleophiles can lead to the formation of various heterocyclic structures. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazolinone or pyrazole (B372694) systems, while reaction with hydroxylamine (B1172632) could lead to isoxazole (B147169) derivatives.

Reactivity of the Halogenated Aromatic Ring

The benzene (B151609) ring of this compound is substituted with two halogen atoms (chlorine and fluorine) and the electron-withdrawing benzoylformate group. These substituents influence the reactivity of the aromatic ring, particularly towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing benzoylformate group, particularly its carbonyl function meta to the halogens, deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed readily, a strong electron-withdrawing group should be positioned ortho or para to the leaving group. In this molecule, the benzoylformate group is meta to both halogens, which is not the ideal orientation for activating SNAr.

However, under forcing conditions (high temperature, strong nucleophile, and sometimes a catalyst), SNAr might still be possible. The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Therefore, it is expected that if an SNAr reaction were to occur, the fluorine atom would be preferentially substituted over the chlorine atom.

Table 3: Potential Nucleophilic Aromatic Substitution

NucleophilePotential Product (Substitution of Fluorine)
Methoxide (CH₃O⁻)Methyl 3-chloro-5-methoxybenzoylformate
Ammonia (NH₃)Methyl 3-amino-5-chlorobenzoylformate
Thiolate (RS⁻)Methyl 3-chloro-5-(alkylthio)benzoylformate

This table outlines hypothetical products of SNAr reactions, assuming the fluorine atom is the leaving group.

Electrophilic Aromatic Substitution (EAS) Patterns and Limitations

The reactivity of this compound in electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its three substituents: the chloro group, the fluoro group, and the methyl benzoylformate group. All three groups are deactivating, meaning they withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself. masterorganicchemistry.comwikipedia.orglibretexts.org The cumulative deactivating effect of these three groups makes EAS reactions on this substrate particularly challenging, often requiring harsh conditions and resulting in low yields.

The pattern of substitution is determined by the directing effects of these groups. pressbooks.pub

Halogens (Chloro and Fluoro): Halogens are an unusual class of substituents because they are deactivating due to their strong inductive electron-withdrawing effect (-I effect), yet they are ortho-, para-directors because their lone pairs can donate electron density through resonance (+M or +R effect), which helps to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgpressbooks.puborganicchemistrytutor.com This resonance stabilization is most effective when the electrophile adds to the ortho or para positions relative to the halogen. libretexts.orglibretexts.org

Methyl Benzoylformate Group: This group contains a carbonyl adjacent to the ring, which is strongly electron-withdrawing through both induction and resonance. masterorganicchemistry.com It is a strong deactivating group and a meta-director. libretexts.orgyoutube.com It directs incoming electrophiles to the meta position because the ortho and para positions are significantly destabilized by resonance structures that place a positive charge on the ring carbon directly attached to the electron-withdrawing carbonyl group. youtube.com

In this compound, the interplay of these directing effects dictates the potential sites of substitution on the available carbons (C2, C4, C6). The deactivating nature of all three substituents presents a significant limitation, making the ring highly unreactive towards electrophiles. msu.edu Any potential EAS reaction, such as nitration, halogenation, or sulfonation, would require forcing conditions. masterorganicchemistry.comyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they offer a viable strategy for the functionalization of this compound. rsc.org The molecule possesses two different halogenated positions: a chloro group at C3 and a fluoro group at C5. The reactivity of aryl halides in these coupling reactions generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl >> C-F. ciac.jl.cn Consequently, the C-Cl bond is significantly more susceptible to oxidative addition by a transition metal catalyst (typically palladium) than the much stronger C-F bond. This inherent difference in reactivity allows for chemoselective cross-coupling at the C3 position.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. For this compound, a Suzuki reaction with an arylboronic acid would be expected to selectively form a C-C bond at the C3 position. nih.gov Modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, are effective for the coupling of less reactive aryl chlorides. researchgate.netmdpi.com

Mizoroki-Heck Reaction: The Heck reaction couples an aryl halide with an alkene. chemrxiv.orgmdpi.com Similar to the Suzuki coupling, this reaction would be anticipated to occur selectively at the C-Cl bond of this compound, allowing for the introduction of a vinyl group at the C3 position.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It is a highly efficient method for forming C(sp²)-C(sp) bonds. researchgate.net For the target substrate, the Sonogashira reaction would enable the introduction of an alkynyl group at the C3 position, leveraging the higher reactivity of the C-Cl bond over the C-F bond. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Chlorides
ReactionPalladium SourceLigandBaseSolventTypical Temperature
Suzuki-MiyauraPd(OAc)2 or Pd2(dba)3SPhos, XPhos, RuPhosK3PO4, K2CO3, Cs2CO3Toluene, Dioxane, THF (often with H2O)80-120 °C
Mizoroki-HeckPd(OAc)2, PdCl2P(o-tol)3, PPh3, Buchwald ligandsEt3N, K2CO3, NaOAcDMF, NMP, Acetonitrile100-140 °C
SonogashiraPdCl2(PPh3)2, Pd(OAc)2PPh3, XantphosEt3N, Piperidine, Cs2CO3THF, DMF, Toluene50-100 °C

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

As detailed in section 3.2.2, the regioselectivity of electrophilic aromatic substitution on this compound is governed by the competing directing effects of its substituents.

Activating/Deactivating Effect: All three substituents (chloro, fluoro, and methyl benzoylformate) are deactivating, making the aromatic ring electron-poor and thus slowing the rate of EAS reactions. masterorganicchemistry.comlibretexts.org The methyl benzoylformate group is a particularly strong deactivator. youtube.com

Directing Effect: The ortho-, para-directing influence of the halogens and the meta-directing influence of the benzoylformate group are in opposition, leading to a complex substitution pattern.

The chloro group at C3 directs incoming electrophiles to positions C2, C4, and C6 (ortho and para).

The fluoro group at C5 directs to positions C2, C4, and C6 (ortho and para).

The methyl benzoylformate group at C1 directs to positions C3 and C5 (meta), which are already substituted.

The α-keto ester functionality in this compound is a key site for chemical transformation, particularly for stereoselective reductions to form chiral α-hydroxy esters. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Control of stereochemistry at the α-carbon can be achieved through various asymmetric synthesis methods. mdpi.com

Asymmetric Reduction: The most common transformation is the reduction of the α-ketone to a secondary alcohol.

Enzymatic Reduction: Biocatalytic methods using ketoreductases (KREDs) or whole-cell systems like baker's yeast are highly effective for producing α-hydroxy esters with excellent enantiomeric excess (ee). mdpi.com These enzymes exhibit high chemo-, regio-, and stereoselectivity, allowing for the predictable formation of either the (R) or (S) enantiomer depending on the specific enzyme used. acs.org

Catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands, such as Ruthenium-BINAP catalysts, are widely used for the asymmetric hydrogenation of α-keto esters. This method can provide high yields and enantioselectivities under relatively mild conditions.

Chiral Reducing Agents: Stoichiometric reductions using chiral hydride reagents, such as those derived from boranes (e.g., Alpine Borane) or aluminum hydrides modified with chiral ligands, can also afford enantiomerically enriched α-hydroxy esters. deepdyve.com

The choice of method depends on substrate compatibility, desired enantiomer, and scalability. These established methodologies for α-keto ester reduction are directly applicable to this compound to synthesize chiral (R)- or (S)-methyl 2-(3-chloro-5-fluorophenyl)-2-hydroxyacetate.

Table 2: Methods for Stereoselective Reduction of α-Keto Esters
MethodReagent/CatalystTypical ProductReported Enantiomeric Excess (ee)
Enzymatic ReductionBaker's Yeast (Saccharomyces cerevisiae)(R)- or (S)-α-hydroxy esterOften >95%
Enzymatic ReductionIsolated Ketoreductases (KREDs)(R)- or (S)-α-hydroxy ester>99%
Asymmetric HydrogenationRu-BINAP complexes(R)- or (S)-α-hydroxy ester>90-99%
Chiral Hydride ReductionL-Selectrideanti-α-hydroxy esterDiastereoselective

Methyl 3 Chloro 5 Fluorobenzoylformate As a Building Block in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

The inherent reactivity of the α-keto ester functionality, combined with the specific substitution pattern of the aromatic ring, allows Methyl 3-chloro-5-fluorobenzoylformate to serve as a versatile starting material for the synthesis of complex organic molecules.

Synthesis of Polycyclic and Heterocyclic Systems

The α-keto ester group in this compound is a key reactive handle for the construction of various heterocyclic and polycyclic frameworks. A number of established synthetic methodologies can be applied to this substrate to generate a diverse range of complex structures.

One notable application is in the synthesis of quinolines , which can be achieved through the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. In a variation of this method, this compound can react with an appropriately substituted o-aminoarylketone in the presence of a base or acid catalyst to yield highly substituted quinoline (B57606) derivatives.

The Paal-Knorr synthesis offers a pathway to substituted furans and pyrroles . By reacting this compound with a 1,4-dicarbonyl compound under acidic or basic conditions, a furan (B31954) ring can be constructed. Similarly, in the presence of ammonia (B1221849) or a primary amine, the same reaction can be directed towards the synthesis of pyrroles.

Furthermore, the Pictet-Spengler reaction provides a route to tetrahydro-β-carboline scaffolds, which are prevalent in many natural products and pharmaceutically active compounds. The reaction of a tryptamine (B22526) derivative with this compound, catalyzed by a Brønsted or Lewis acid, would lead to the formation of these complex polycyclic systems. The electron-withdrawing nature of the chloro and fluoro substituents can influence the reactivity of the benzoylformate moiety and the subsequent cyclization step.

Reaction NameReactant with this compoundResulting Heterocycle
Friedländer Annulationo-AminoarylketoneQuinolines
Paal-Knorr Synthesis1,4-Dicarbonyl CompoundFurans
Paal-Knorr Synthesis1,4-Dicarbonyl Compound + AminePyrroles
Pictet-Spengler ReactionTryptamine DerivativeTetrahydro-β-carbolines

Construction of Advanced Intermediates for Material Science Applications

The presence of halogen atoms, specifically chlorine and fluorine, on the aromatic ring of this compound makes it an attractive building block for materials with tailored electronic properties. Halogenated aromatic compounds are known to influence the frontier molecular orbital energy levels (HOMO and LUMO) of organic materials, which is a critical factor in their performance in electronic devices. rsc.org

The benzoylformate moiety can be transformed into a variety of other functional groups, allowing for the incorporation of this halogenated aromatic unit into larger conjugated systems. For instance, reduction of the keto group followed by dehydration could introduce a double bond, which can then be used in polymerization reactions. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a monomer for the synthesis of polyesters or polyamides.

The resulting halogenated polymers can exhibit enhanced thermal stability, and their electronic properties can be fine-tuned by the number and nature of the halogen substituents. technologypublisher.com These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Role in the Synthesis of Functional Organic Frameworks

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of these materials are highly dependent on the organic linkers used in their construction.

This compound can be readily converted to 3-chloro-5-fluorobenzoic acid, which can serve as a halogenated organic linker for the synthesis of MOFs and COFs. The presence of chlorine and fluorine atoms on the linker can influence the framework's properties in several ways:

Pore Size and Shape: The steric bulk of the halogen atoms can affect the packing of the linkers and, consequently, the pore dimensions of the resulting framework.

Electronic Properties: The electron-withdrawing nature of the halogens can modulate the electronic environment within the pores, which can be beneficial for applications such as gas separation and catalysis.

The use of such halogenated linkers allows for the rational design of functional organic frameworks with tailored properties for specific applications. nih.gov

Synthetic Pathways to Chiral Derivatives

The synthesis of enantiomerically pure compounds is of utmost importance in medicinal chemistry and materials science. This compound provides a valuable platform for the generation of chiral molecules through transformations targeting either the α-keto ester group or the aromatic ring.

Asymmetric Transformations Initiated by the α-Keto Ester Group

The prochiral ketone of the α-keto ester moiety is an ideal site for asymmetric transformations to introduce a new stereocenter.

Asymmetric Reduction: One of the most common and effective methods for generating chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto esters. This can be achieved using a variety of chiral reducing agents or catalytic systems. For instance, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic hydrogenation using chiral metal complexes (e.g., Ru-BINAP) can afford the corresponding chiral α-hydroxy ester with high enantioselectivity.

Enantioselective Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard reagents, organolithiums, or organozincs) to the ketone can also be rendered enantioselective. This is typically achieved by using a chiral ligand to coordinate to the metal center, thereby creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group.

Use of Chiral Auxiliaries: Another powerful strategy involves the use of chiral auxiliaries. wikipedia.org The methyl ester of the starting material can be transesterified with a chiral alcohol. The resulting chiral α-keto ester can then undergo diastereoselective reduction or nucleophilic addition, where the stereochemical outcome is directed by the chiral auxiliary. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Asymmetric TransformationReagent/CatalystProduct
Asymmetric ReductionChiral Borane Reagents (e.g., Alpine-Borane®)Chiral α-Hydroxy Ester
Catalytic HydrogenationChiral Metal Complexes (e.g., Ru-BINAP)Chiral α-Hydroxy Ester
Nucleophilic AdditionOrganometallic Reagents + Chiral LigandChiral Tertiary Alcohol
Chiral Auxiliary MediatedChiral Alcohol AuxiliaryDiastereomeric Intermediates leading to Chiral Products

Introduction of Stereogenic Centers via Aromatic Functionalization

The introduction of a stereogenic center directly on the aromatic ring presents a more challenging yet highly valuable synthetic strategy.

Directed Ortho-Metalation (DoM): The directing effects of the chloro and fluoro substituents can be exploited to achieve regioselective functionalization of the aromatic ring. The fluorine atom is a stronger ortho-directing group for lithiation than chlorine. epfl.ch Therefore, treatment of this compound with a strong lithium base, such as lithium diisopropylamide (LDA), is expected to result in lithiation at the C4 position, ortho to the fluorine. The use of a chiral ligand, such as (-)-sparteine, in conjunction with the organolithium reagent can induce enantioselectivity in this deprotonation step. princeton.edu The resulting chiral organolithium species can then be trapped with an electrophile to introduce a new substituent at the C4 position, creating a stereogenic center.

The regioselectivity of such reactions is a critical aspect, and the interplay between the directing effects of the existing substituents and the reaction conditions must be carefully considered. The benzoylformate group itself can also exert a directing effect, further influencing the outcome of the reaction.

Limited Information Available for this compound in Advanced Organic Synthesis

Comprehensive searches for the chemical compound this compound have yielded insufficient specific data to construct a detailed article on its role as a building block in advanced organic synthesis. Publicly available scientific literature and chemical databases currently lack in-depth information regarding its synthesis, reactivity, and application in retrosynthetic strategies.

While information on related compounds, such as 3-chloro-5-fluorobenzaldehyde (B1363420) and other substituted benzoic acid derivatives, is accessible, this data does not directly address the unique properties and synthetic utility of the specified methyl ester of a benzoylformic acid. The presence of the chloro, fluoro, and methyl keto-ester functionalities on the benzene (B151609) ring suggests potential for diverse chemical transformations; however, without specific research findings, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article.

Specifically, there is a lack of published research on the following key areas that would be essential for the requested article:

Synthesis of this compound: No established or documented synthetic routes were identified.

Chemical Reactivity: There is no available data on its behavior in various chemical reactions, which is crucial for understanding its potential as a synthetic building block.

Application in Retrosynthesis: No examples or discussions of its use in the strategic disconnection of complex target molecules could be found.

Consequently, the creation of a thorough and informative article strictly adhering to the requested outline, including detailed research findings and data tables, is not possible at this time due to the absence of foundational scientific information on this compound. Further research and publication in the field of organic chemistry would be necessary to enable a comprehensive review of this compound's synthetic applications.

Computational and Theoretical Investigations of Methyl 3 Chloro 5 Fluorobenzoylformate

Electronic Structure and Reactivity Predictions

The electronic structure and reactivity of Methyl 3-chloro-5-fluorobenzoylformate are amenable to investigation using computational quantum chemistry. These theoretical approaches provide valuable insights into the molecule's behavior at a subatomic level, helping to predict its chemical properties and potential reaction pathways.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Orbitals and Charge Distribution

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic characteristics of molecules like this compound. youtube.com These calculations can determine the energies and shapes of molecular orbitals, as well as the distribution of electron density across the molecule.

A typical output from such calculations is the mapping of the electrostatic potential (ESP) onto the electron density surface. For this compound, this would likely show regions of negative potential around the oxygen atoms of the keto and ester groups, as well as the halogen atoms, indicating their nucleophilic character. Conversely, the carbonyl carbons and the aromatic carbons attached to the halogens would likely exhibit a more positive potential, highlighting their electrophilic nature.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the aromatic ring and the oxygen atoms, while the LUMO is expected to be centered on the α-keto ester moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Qualitative Effects of Substituents on Electronic Properties

SubstituentInductive EffectResonance EffectPredicted Impact on Aromatic Ring Electron Density
3-Chloro-I (Strong)+R (Weak)Overall electron-withdrawing
5-Fluoro-I (Strong)+R (Weak)Overall electron-withdrawing
Methyl Formate-I (Moderate)-R (Moderate)Overall electron-withdrawing

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to map out potential reaction pathways for this compound. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies and the feasibility of different reaction mechanisms. researchgate.net

For instance, in a nucleophilic attack at the carbonyl carbon, DFT calculations could be used to model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps of the reaction. escholarship.org The geometries of transition states can be optimized, and their vibrational frequencies calculated to confirm that they represent true saddle points on the potential energy surface.

The halogen substituents will also influence the regioselectivity of reactions involving the aromatic ring, such as electrophilic aromatic substitution. Their combined directing effects would need to be computationally assessed to predict the most likely sites of substitution.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are key to understanding its properties and interactions.

Energetic Landscape of the Keto Ester Group

The central α-keto ester group possesses conformational flexibility due to rotation around the single bond connecting the two carbonyl groups. rsc.orgrsc.org Computational studies on similar α-ketoesters have shown that they typically exist as a mixture of s-cis and s-trans conformers. rsc.orgrsc.org In the s-trans conformation, the two carbonyl groups are anti-periplanar, while in the s-cis conformation, they are syn-periplanar.

Ab initio and DFT calculations can be used to determine the relative energies of these conformers and the energy barrier to their interconversion. rsc.org For many α-ketoesters, the s-trans conformer is found to be more stable, though the energy difference can be small, leading to a significant population of the s-cis conformer at room temperature. rsc.org The polarity of the solvent can also influence the conformational equilibrium. rsc.org

Table 2: General Conformational Data for α-Keto Esters

ConformerDihedral Angle (O=C-C=O)General Relative Stability
s-trans~180°Generally more stable
s-cis~0°Generally less stable

Influence of Halogens on Aromatic Ring Flexibility

MD simulations could be used to study how the molecule interacts with solvent molecules or other species in solution. The simulations would reveal preferred orientations and the flexibility of the molecule as a whole. The presence of the halogen atoms can lead to specific intermolecular interactions, such as halogen bonding, which could influence the molecule's aggregation behavior and its binding to other molecules.

Spectroscopic Feature Predictions for Mechanistic Elucidation

Theoretical calculations of spectroscopic properties can be a powerful tool for interpreting experimental spectra and elucidating reaction mechanisms.

By calculating the vibrational frequencies of this compound and its potential intermediates and transition states, theoretical infrared (IR) and Raman spectra can be generated. researchgate.netnih.gov These predicted spectra can be compared with experimental data to identify species present in a reaction mixture. nih.govuzh.chresearchgate.net For example, the carbonyl stretching frequencies are particularly sensitive to the electronic environment and conformation, and their calculated values could help to distinguish between different isomers or reaction intermediates.

Furthermore, theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can aid in the structural assignment of the molecule and its reaction products. Time-dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

These computational spectroscopic tools, when used in conjunction with experimental studies, can provide a detailed picture of the structure, reactivity, and transformation of this compound.

Theoretical Prediction of Vibrational Modes for Reaction Monitoring

The vibrational spectrum of a molecule is a unique fingerprint that is sensitive to its structure, bonding, and environment. Theoretical prediction of this spectrum is a powerful tool for identifying transient species and monitoring the progress of a chemical reaction. Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for calculating the vibrational frequencies of molecules. nih.govspectroscopyonline.com

Methodologies such as the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) have been shown to provide theoretical vibrational frequencies that correlate well with experimental data obtained from FT-IR and Raman spectroscopy. mdpi.com The process involves optimizing the molecular geometry to find its lowest energy state, followed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies and their corresponding normal modes.

For this compound, the predicted vibrational spectrum would be characterized by modes associated with its specific functional groups. These include the stretching of the two carbonyl groups (keto and ester), the C-Cl and C-F bonds, and various vibrations of the substituted benzene (B151609) ring. By monitoring the characteristic frequencies of these groups, one can track chemical transformations. For instance, a reaction involving the carbonyl group would lead to a noticeable shift or disappearance of its characteristic strong absorption band.

The table below presents an illustrative set of predicted vibrational modes for this compound. The wavenumbers are based on typical frequency ranges for these functional groups and are intended to be representative of the data that would be generated by a DFT calculation.

Table 1: Illustrative Predicted Vibrational Modes for this compound This table is representative and based on characteristic group frequencies. Actual values would be obtained from specific quantum chemical calculations.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3080-3050C-H stretchingAromatic Ring
~1740-1720C=O stretchingKeto Group
~1730-1710C=O stretchingEster Group
~1600-1580C=C stretchingAromatic Ring
~1480-1450C=C stretchingAromatic Ring
~1280-1250C-O stretchingEster Group
~1250-1200C-F stretchingAryl-Fluoride
~800-750C-Cl stretchingAryl-Chloride

Computational Studies of Electronic Transitions Relevant to Photoreactivity

The photoreactivity of a molecule is governed by how it absorbs light and dissipates the resulting energy, processes which are dictated by its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the excited states of molecules. rsc.orgrsc.org By simulating the absorption spectrum, TD-DFT can predict the energies of electronic transitions, their intensities (oscillator strengths), and the nature of the molecular orbitals involved.

For this compound, a compound belonging to the benzoylformate family, the key chromophore is the benzoyl group. The electronic transitions of interest are typically the n→π* and π→π* transitions associated with the carbonyl groups and the aromatic ring.

n→π* Transitions: These involve the excitation of a non-bonding electron (from the oxygen lone pair of a carbonyl group) to an anti-bonding π* orbital. These transitions are typically lower in energy (longer wavelength) but are often electronically forbidden, resulting in weak absorption bands. Despite their low intensity, they are crucial for the photoreactivity of ketones and esters, often leading to reactions like Norrish Type I or Type II cleavage.

π→π* Transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally higher in energy (shorter wavelength) and are electronically allowed, leading to strong absorption bands.

Computational studies can map out the potential energy surfaces of the excited states, helping to elucidate reaction pathways. rsc.org For substituted benzoylformates, irradiation can lead to the cleavage of the C-C bond between the carbonyl groups, a process that is often initiated from an excited triplet state. arxiv.org TD-DFT calculations can predict the energies of both singlet and triplet excited states and the likelihood of intersystem crossing between them.

The following table provides a representative summary of the electronic transitions that would be computationally investigated for this compound to understand its photoreactivity.

Table 2: Representative Electronic Transitions for this compound This table is illustrative and based on the expected transitions for the benzoylformate chromophore. Specific values for wavelength and oscillator strength would be derived from TD-DFT calculations.

Transition TypeInvolved OrbitalsExpected Wavelength (λ) RangeExpected Oscillator Strength (f)Relevance to Photoreactivity
n→πn(C=O) → π(C=O)~350-400 nmWeak (f < 0.01)Often initiates photochemical reactions (e.g., Norrish cleavage)
π→ππ(Aromatic) → π(Aromatic)~250-300 nmStrong (f > 0.1)Contributes to strong UV absorption
π→ππ(C=O) → π(C=O)~220-260 nmModerateContributes to UV absorption

Mechanistic Elucidation of Key Transformations Involving Methyl 3 Chloro 5 Fluorobenzoylformate

Isotopic Labeling Experiments for Pathway Confirmation

There are no available reports on the use of isotopic labeling to confirm the reaction pathways of Methyl 3-chloro-5-fluorobenzoylformate. Isotopic labeling, where an atom in a reactant molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. This allows for the unambiguous confirmation of bond-forming and bond-breaking steps, thereby validating proposed reaction mechanisms. Without such studies, any proposed mechanism for reactions involving this compound remains speculative.

Future Outlook and Emerging Research Avenues for Halogenated α Keto Esters

Exploration of Novel Catalytic Systems for Methyl 3-chloro-5-fluorobenzoylformate Derivatization

The derivatization of α-keto esters is a cornerstone of their application in various scientific domains. The development of novel catalytic systems that can selectively transform molecules like this compound is a key area of future research. The presence of both chloro and fluoro substituents on the aromatic ring, along with the two electrophilic carbonyl centers, offers multiple sites for reaction, demanding high selectivity from a catalytic system.

Current research in the broader field of α-keto ester chemistry has highlighted the efficacy of various catalytic approaches, including transition-metal catalysis, organocatalysis, and biocatalysis. For halogenated substrates, palladium- and copper-based catalysts have shown considerable promise in cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. Future work will likely focus on developing catalysts that can differentiate between the various positions on the benzene (B151609) ring, enabling regioselective functionalization.

Furthermore, asymmetric catalysis will be a major frontier. The reduction of the ketone functionality in α-keto esters leads to chiral α-hydroxy esters, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. The development of chiral catalysts, whether metal-based or organocatalytic, that can achieve high enantioselectivity in the reduction of halogenated benzoylformates is a significant goal. Biocatalysis, using enzymes such as ketoreductases, also presents a green and highly selective alternative for accessing these chiral building blocks.

A summary of potential catalytic transformations for halogenated α-keto esters is presented in the table below.

Catalytic SystemTransformationPotential Application
Palladium/Copper CatalysisCross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)Synthesis of complex aromatic structures for medicinal chemistry and materials science.
Chiral Lewis Acids/Bases (Organocatalysis)Asymmetric aldol, Michael, and other addition reactionsEnantioselective synthesis of complex chiral molecules.
Ketoreductases (Biocatalysis)Asymmetric reduction of the keto groupProduction of enantiopure α-hydroxy esters for the pharmaceutical industry.
PhotocatalysisRadical-mediated C-H functionalization and other transformationsAccess to novel reactivity patterns under mild conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry and automated platforms. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the ability to rapidly screen reaction conditions and synthesize compound libraries. The integration of the synthesis and derivatization of halogenated α-keto esters like this compound into these platforms is a burgeoning area of research.

Flow chemistry is particularly well-suited for handling reactive intermediates and performing reactions under high pressure and temperature in a controlled manner. For instance, the synthesis of α-keto esters can sometimes involve hazardous reagents or intermediates; conducting these reactions in a flow reactor minimizes the risks associated with handling large quantities of such materials. nih.govresearchgate.net Furthermore, multi-step sequences, such as the synthesis of the α-keto ester followed by its immediate derivatization, can be telescoped into a single continuous process, eliminating the need for intermediate purification steps and significantly improving efficiency. nih.govresearchgate.net

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new derivatives of this compound with desired biological or material properties. By systematically varying reaction partners and conditions, large libraries of compounds can be generated and tested, leading to the rapid identification of lead compounds for further development.

The table below outlines the key advantages of integrating halogenated α-keto ester synthesis into modern platforms.

TechnologyKey Advantages
Flow Chemistry Enhanced safety, precise control over reaction parameters, improved scalability, potential for telescoped reactions. nih.govresearchgate.net
Automated Synthesis High-throughput screening of reaction conditions and substrates, rapid generation of compound libraries, accelerated discovery of new functional molecules.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, the study of systems involving intermolecular interactions, is a field where halogenated aromatic compounds are gaining increasing attention. The presence of halogen atoms, such as the chlorine and fluorine in this compound, allows for the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov This interaction is highly directional and its strength can be tuned by varying the halogen atom and its electronic environment.

The unique properties of halogen bonding make it a powerful tool for directing the self-assembly of molecules into well-defined supramolecular architectures, such as liquid crystals, gels, and crystalline co-crystals. nih.gov The halogenated benzoylformate scaffold provides multiple sites for non-covalent interactions: the halogen atoms for halogen bonding, the aromatic ring for π-π stacking, and the carbonyl groups for hydrogen bonding or dipole-dipole interactions. This multi-functionality allows for the design of complex self-assembling systems with emergent properties.

Future research in this area will likely involve the design and synthesis of derivatives of this compound with specific self-assembling properties. For example, by introducing long alkyl chains, liquid crystalline materials could be developed. The incorporation of hydrogen bonding motifs could lead to the formation of supramolecular polymers or gels. The ability to control the assembly of these molecules at the nanoscale opens up possibilities for applications in areas such as molecular recognition, sensing, and drug delivery.

Development of Advanced Functional Materials Utilizing its Scaffold

The rigid and functionalizable scaffold of halogenated α-keto esters makes them attractive building blocks for the development of advanced functional materials. The aromatic core provides thermal stability and can be functionalized to tune the electronic and optical properties of the resulting materials. The α-keto ester moiety offers a reactive handle for polymerization or for grafting onto other material surfaces.

One promising avenue is the incorporation of these molecules into polymers. For example, the α-keto ester can be converted into a diol via reduction and then used as a monomer in the synthesis of polyesters or polyurethanes. The presence of the halogenated aromatic ring in the polymer backbone can impart desirable properties such as flame retardancy, high refractive index, and altered solubility.

Furthermore, the reactivity of the α-keto group can be exploited to create functional surfaces. For instance, these molecules could be attached to a solid support to create a stationary phase for chromatography with unique selectivity. In the field of organic electronics, derivatives of halogenated benzoylformates could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the aromatic core can be fine-tuned through synthetic modification.

The potential applications in materials science are summarized in the table below.

Material ClassPotential Application
Polymers Flame retardant materials, high refractive index polymers, specialty plastics.
Functional Surfaces Chromatographic stationary phases, sensors, modified electrodes.
Organic Electronics Components for OLEDs, OPVs, and organic field-effect transistors (OFETs).

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 3-chloro-5-fluorobenzoylformate, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves esterification of 3-chloro-5-fluorobenzoylformic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

  • Temperature control : Maintain 60–80°C to avoid decarboxylation of the benzoylformic acid precursor .
  • Solvent selection : Use anhydrous conditions (e.g., dry dichloromethane) to minimize hydrolysis of the ester product .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves side products like unreacted acid or dialkylation byproducts .

Q. Q2. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to detect impurities (e.g., residual starting materials or hydrolysis products) .
  • ¹H/¹³C NMR : Key diagnostic signals include the methyl ester group (δ ~3.8 ppm for CH₃O) and aromatic protons (split patterns due to Cl/F substituents) .
  • Elemental analysis : Confirm %C, %H, and %Cl/F ratios to validate stoichiometry .

Advanced Research Questions

Q. Q3. How do electronic effects of the 3-chloro and 5-fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effects : The Cl and F groups deactivate the aromatic ring, reducing electrophilicity at the carbonyl carbon. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Pd-catalyzed coupling under high temperatures (110–130°C) .
  • Steric considerations : Meta-substitution minimizes steric hindrance, enabling regioselective functionalization at the para position .
  • Case study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in toluene/ethanol (yields: 60–75%) .

Q. Q4. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

  • Crystallinity analysis : Recrystallize the compound from ethanol/water to obtain uniform crystals; DSC (Differential Scanning Calorimetry) provides precise melting ranges .
  • Contamination checks : Use GC-MS to detect volatile impurities (e.g., residual solvents or degradation products) that may depress melting points .
  • Comparative spectroscopy : Cross-reference ¹⁹F NMR data with structurally similar trifluoromethyl analogs to validate chemical shifts .

Q. Q5. How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

  • DFT calculations : Optimize the molecular structure at the B3LYP/6-311+G(d,p) level to estimate hydrolysis kinetics. The ester group is prone to alkaline hydrolysis (pH > 10), with energy barriers ~25 kcal/mol .
  • pKa prediction : Software like ACD/Labs predicts the carboxylic acid precursor’s pKa (~2.5), indicating rapid ester hydrolysis in strongly acidic conditions .
  • Solvent effects : COSMO-RS simulations model solubility in polar aprotic solvents (e.g., DMF), critical for reaction design .

Experimental Design & Safety

Q. Q6. What safety protocols are critical when handling this compound due to its halogenated structure?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile degradation products (e.g., HCl or HF gases) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory; avoid latex due to permeability to halogenated solvents .
  • Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal; store waste in labeled containers for incineration .

Q. Q7. How should researchers design stability studies for this compound in long-term storage?

Methodological Answer:

  • Accelerated degradation : Expose samples to 40°C/75% RH for 6 months and analyze via HPLC to simulate shelf-life .
  • Light sensitivity : Store in amber glass under argon to prevent photolytic cleavage of the ester bond .
  • Compatibility testing : Assess interactions with common lab materials (e.g., polyethylene vs. glass containers) using TGA (Thermogravimetric Analysis) .

Data Interpretation & Optimization

Q. Q8. How do competing reaction pathways (e.g., ester hydrolysis vs. aryl halide displacement) impact synthetic yields?

Methodological Answer:

  • Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy to detect intermediate formation (e.g., free carboxylic acid) .
  • Additive screening : Use scavengers like molecular sieves to sequester water and suppress hydrolysis .
  • Temperature optimization : Lower temperatures (0–25°C) favor esterification over hydrolysis, as shown in Arrhenius plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.